Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate
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Overview
Description
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is an organic compound that features a benzoate ester functional group, a tert-butyldimethylsilyl-protected hydroxyl group, and a methyl substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-methylbenzoic acid is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Esterification: The protected intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl group.
Major Products
Oxidation: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.
Reduction: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.
Substitution: 4-hydroxy-2-methylbenzoic acid.
Scientific Research Applications
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is used in various scientific research applications:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: As a precursor in the synthesis of functionalized polymers and materials.
Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving silyl-protected compounds.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-methylbenzoate: Lacks the silyl protection, making it more reactive at the hydroxyl site.
Methyl 4-((trimethylsilyl)oxy)-2-methylbenzoate: Uses a trimethylsilyl group instead of tert-butyldimethylsilyl, offering less steric protection.
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-methylbenzoate: Uses a bulkier tert-butyldiphenylsilyl group, providing greater steric protection but potentially more challenging deprotection.
Uniqueness
Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is unique due to its balance of steric protection and ease of deprotection. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-11-10-12(8-9-13(11)14(16)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZCELPGGBPFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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